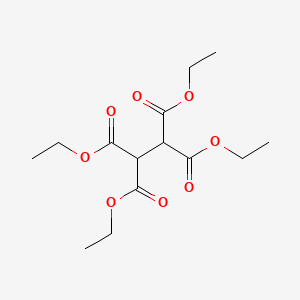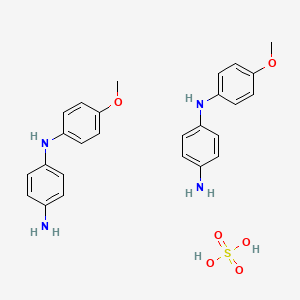
3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that is widely used in scientific research. It is a potent inhibitor of dihydroorotate dehydrogenase, an enzyme that is essential for the production of pyrimidine nucleotides.
Aplicaciones Científicas De Investigación
Antithrombotic Applications
One of the significant applications of compounds related to 3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione is in the development of antithrombotic medications. Research by Furrer, Wágner, and Fehlhaber (1994) synthesized a compound, 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, which is a representative of new antithrombotic compounds showing favorable cerebral and peripheral effects (Furrer, Wágner, & Fehlhaber, 1994).
Role in Free Radical Oxidation
Studies have investigated the impact of pyrimidine-2,4(1H,3H)-dione derivatives on free radical oxidation, particularly in whole blood and bone marrow. Meshcheryakova et al. (2022) explored the effects of these derivatives on reactive oxygen species generation and lipid peroxidation, indicating their potential in therapy and prevention of various pathological processes (Meshcheryakova et al., 2022).
Computational and Structural Analysis
The synthesis and structural analysis of pyrimidine derivatives have been a focus of research to understand their electronic structures and potential applications. Ashraf et al. (2019) reported on the synthesis of various pyrido[2,3-d]pyrimidine derivatives, employing density functional theory (DFT) for analyzing their electronic structures, indicating potential applications in various fields (Ashraf et al., 2019).
Synthesis and Reactivity Studies
Gelling and Wibberley (1969) described the synthesis and reactivity of pyrido[3,4-d]pyrimidin-4(3H)-ones and pyrimidine-2,4(1H,3H)-diones. Their work provides insights into the chemical properties and potential applications of these compounds in various scientific fields (Gelling & Wibberley, 1969).
Propiedades
IUPAC Name |
6-[amino(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-9-5(11)3-4(10(2)7)8-6(9)12/h3H,7H2,1-2H3,(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUOCQPUWMVVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359150 | |
| Record name | BAS 00444396 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42747-84-2 | |
| Record name | BAS 00444396 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Naphth[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B1606241.png)









![[3-Diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trichloride](/img/structure/B1606260.png)